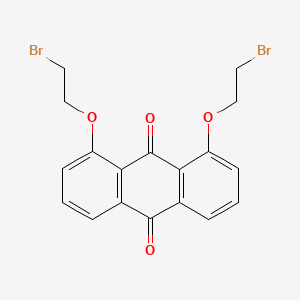
9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione is an organic compound with the molecular formula C18H14Br2O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two bromoethoxy groups attached to the anthracene core.
Méthodes De Préparation
The synthesis of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione typically involves the reaction of 1,8-dihydroxyanthraquinone with 1,2-dibromoethane. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows :
Starting Materials: 1,8-dihydroxyanthraquinone and 1,2-dibromoethane.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 1,8-dihydroxyanthraquinone is dissolved in DMF, and 1,2-dibromoethane is added along with potassium carbonate. The mixture is heated to promote the reaction, leading to the formation of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions. Oxidizing agents like potassium permanganate can oxidize the anthracene ring, while reducing agents such as sodium borohydride can reduce it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The bromoethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The anthracene core can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,8-Dihydroxyanthraquinone: The precursor to 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione, it lacks the bromoethoxy groups and has different reactivity.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative, it features phenylethynyl groups instead of bromoethoxy groups, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
69595-68-2 |
|---|---|
Formule moléculaire |
C18H14Br2O4 |
Poids moléculaire |
454.1 g/mol |
Nom IUPAC |
1,8-bis(2-bromoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14Br2O4/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6H,7-10H2 |
Clé InChI |
VTZDTOPXDKOPKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCBr)C(=O)C3=C(C2=O)C=CC=C3OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)

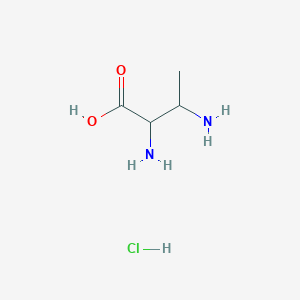

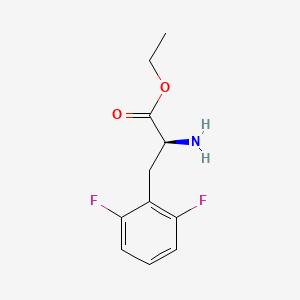
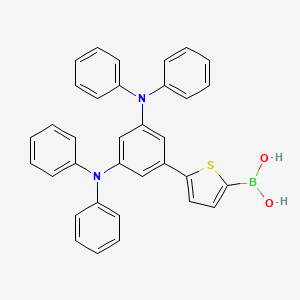


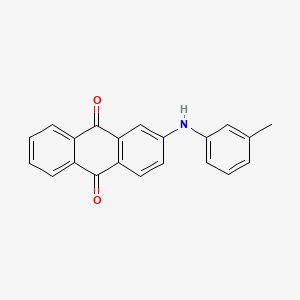
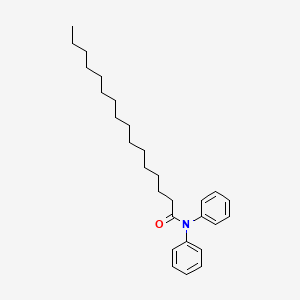
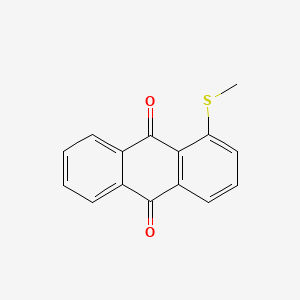

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

